molecular formula C15H11NO3 B1450638 2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid CAS No. 2070896-46-5

2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid

Cat. No.: B1450638
CAS No.: 2070896-46-5
M. Wt: 253.25 g/mol
InChI Key: YWBFELVPQBQTBO-UHFFFAOYSA-N
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Description

2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid is a heterocyclic compound that features an oxazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-naphthylmethylamine with glyoxylic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost, making the compound more accessible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups on the naphthalene ring or oxazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable candidate for drug discovery and development.

    Medicine: Due to its biological activities, it is explored for therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-(1-Naphthylmethyl)oxazole-4-carboxylic Acid can be compared with other similar compounds, such as:

    2-(2-Naphthylmethyl)oxazole-4-carboxylic Acid: Similar structure but with a different position of the naphthyl group, leading to different chemical and biological properties.

    2-(1-Phenylmethyl)oxazole-4-carboxylic Acid: Contains a phenyl group instead of a naphthyl group, resulting in different reactivity and applications.

    2-(1-Naphthylmethyl)thiazole-4-carboxylic Acid: Features a thiazole ring instead of an oxazole ring, which can alter its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-15(18)13-9-19-14(16-13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBFELVPQBQTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC(=CO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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